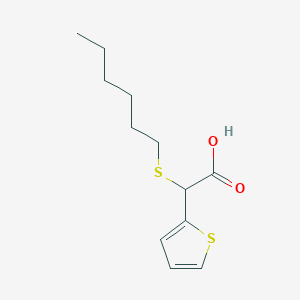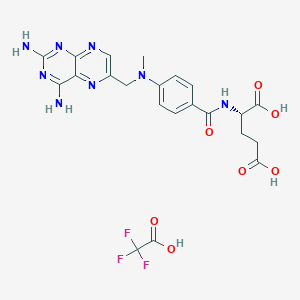
Methotrexate Tetraglutamate Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methotrexate Tetraglutamate Trifluoroacetate is a derivative of methotrexate, a well-known folic acid antagonist used in chemotherapy and as an immunosuppressant. This compound is characterized by the addition of four glutamate residues and a trifluoroacetate group, which enhances its biological activity and stability. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of methotrexate and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate Tetraglutamate Trifluoroacetate involves the conjugation of methotrexate with four glutamate residues followed by the addition of a trifluoroacetate group. The process typically starts with the activation of methotrexate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated methotrexate is then reacted with glutamic acid under controlled pH conditions to form the tetraglutamate derivative. Finally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically purified using chromatography techniques and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions
Methotrexate Tetraglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: The trifluoroacetate group can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
科学的研究の応用
Methotrexate Tetraglutamate Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of methotrexate and its metabolites.
Biology: Employed in studies of cellular uptake and metabolism of methotrexate derivatives.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes .
作用機序
Methotrexate Tetraglutamate Trifluoroacetate exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of thymidine and purine nucleotides, ultimately blocking DNA synthesis and cell division. The addition of glutamate residues enhances the compound’s cellular uptake and retention, while the trifluoroacetate group increases its stability .
類似化合物との比較
Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and as an immunosuppressant.
Methotrexate Polyglutamates: Derivatives with varying numbers of glutamate residues, each with different pharmacokinetic properties.
Versortrexate: A novel compound designed to overcome methotrexate resistance by targeting DHFR for degradation
Uniqueness
Methotrexate Tetraglutamate Trifluoroacetate is unique due to its enhanced stability and biological activity compared to other methotrexate derivatives. The addition of four glutamate residues improves cellular uptake and retention, while the trifluoroacetate group increases the compound’s stability, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C22H23F3N8O7 |
|---|---|
分子量 |
568.5 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H22N8O5.C2HF3O2/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;3-2(4,5)1(6)7/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);(H,6,7)/t13-;/m0./s1 |
InChIキー |
RVUOXUFBZCNHQE-ZOWNYOTGSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
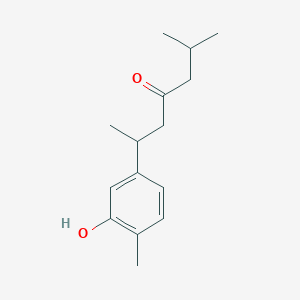
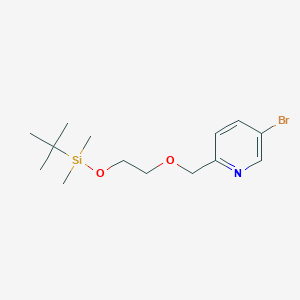
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
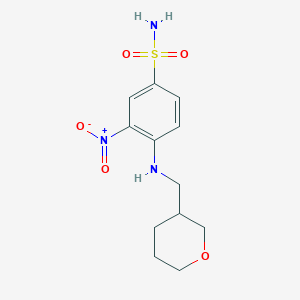
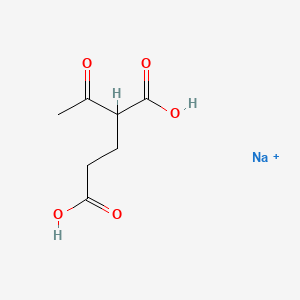
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
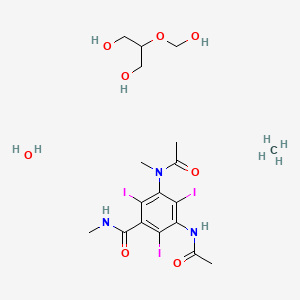
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
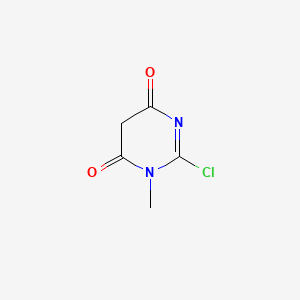
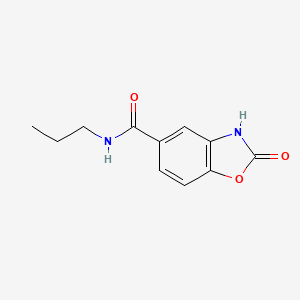
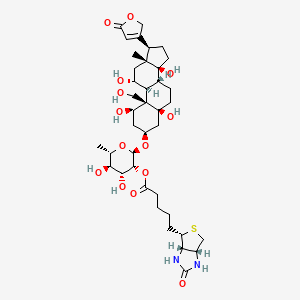
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
